molecular formula C22H23F3N4O4 B606810 Crenigacestat CAS No. 1421438-81-4

Crenigacestat

Cat. No. B606810
M. Wt: 464.43763
InChI Key: YCBAQKQAINQRFW-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crenigacestat is an orally available inhibitor of the integral membrane protein gamma-secretase (GS), with potential antineoplastic activity . Upon administration, crenigacestat binds to the GS protease complex, thereby blocking the proteolytic cleavage and release of the Notch intracellular domain (NICD), which would normally follow ligand binding to the extracellular domain of the Notch receptor . This prevents both the subsequent translocation of NICD to the nucleus to form a transcription factor complex and the expression of Notch-regulated genes . This results in the induction of apoptosis and the inhibition of growth in tumor cells that overexpress Notch .


Physical And Chemical Properties Analysis

Crenigacestat has a molecular weight of 464.44 . It is a solid substance . Unfortunately, the detailed physical and chemical properties analysis is not available in the search results.

Scientific Research Applications

  • Combination with Prednisone for Advanced or Metastatic Cancer : A study by Azaro et al. (2020) explored the use of crenigacestat combined with prednisone in patients with advanced or metastatic cancer. The combination aimed to mitigate gastrointestinal toxicities and showed that prednisone did not affect the pharmacokinetics of crenigacestat. The study concluded that this combination could reduce gastrointestinal toxicities of a Notch inhibitor without impacting its pharmacokinetics, with a safety profile consistent with Notch pathway inhibitors (Azaro et al., 2020).

  • Study in Japanese Patients with Advanced Solid Tumors : Doi et al. (2020) conducted a phase 1 study to evaluate the tolerability of crenigacestat in Japanese patients with advanced solid tumors. The study concluded that crenigacestat was tolerated in these patients but showed limited clinical activity, with a recommended dose of 50 mg thrice weekly (Doi et al., 2020).

  • Bioavailability and QT Interval Studies in Healthy Subjects : Yuen et al. (2018) evaluated the safety, pharmacokinetics, and effect on the QT interval of crenigacestat in healthy subjects. The study found dose-proportional exposures and concluded that crenigacestat was well tolerated in doses up to 75 mg in healthy subjects (Yuen et al., 2018).

  • Combination with Anticancer Target Agents : Azaro et al. (2021) investigated the combination of crenigacestat with various anticancer agents (taladegib, LY3023414, or abemaciclib) in patients with advanced or metastatic solid tumors. The study showed that this combination was poorly tolerated, leading to lowered dosing and disappointing clinical activity (Azaro et al., 2021).

  • Study in Adenoid Cystic Carcinoma : Even et al. (2019) investigated crenigacestat's safety and anti-tumor activity in patients with adenoid cystic carcinoma (ACC). The study found that crenigacestat induced manageable toxicity but limited clinical activity in heavily pretreated ACC patients (Even et al., 2019).

  • Evaluation in T-cell Acute Lymphoblastic Leukemia and Lymphoma : Borthakur et al. (2020) studied the potential benefits of crenigacestat in patients with relapsed/refractory T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL), highlighting its role in preventing cleavage of Notch proteins in these conditions (Borthakur et al., 2020).

  • Inhibition of Osteogenic Differentiation in Aortic Valve Calcification : A study by Lobov et al. (2022) revealed that crenigacestat inhibits osteogenic differentiation of human valve interstitial cells in aortic valve calcification, indicating its potential as a therapy for vascular calcification (Lobov et al., 2022).

Safety And Hazards

Crenigacestat is toxic and contains a pharmaceutically active ingredient . It may be harmful by inhalation and may cause skin and eye irritation . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBAQKQAINQRFW-UGSOOPFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crenigacestat

CAS RN

1421438-81-4
Record name Crenigacestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421438814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3039478
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CRENIGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923X28214S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
242
Citations
T Doi, M Tajimi, J Mori, H Asou, K Inoue… - Investigational New …, 2021 - Springer
… Crenigacestat was tolerated in Japanese patients but with limited clinical activity. The recommended crenigacestat … , it was demonstrated that crenigacestat has a manageable safety …
Number of citations: 18 link.springer.com
C Even, U Lassen, J Merchan, C Le Tourneau… - Investigational new …, 2020 - Springer
Background Deregulated Notch signaling is implicated in multiple cancers. The phase I trial (I6F-MC-JJCA) investigated the safety and anti-tumor activity of crenigacestat (LY3039478), …
Number of citations: 45 link.springer.com
S Mancarella, G Serino, F Dituri, A Cigliano… - Cell Death & …, 2020 - nature.com
Intrahepatic cholangiocarcinoma (iCCA) is a deadly disease with rising incidence and few treatment options. An altered expression and/or activation of NOTCH1–3 receptors has been …
Number of citations: 49 www.nature.com
A Azaro, C Massard, WD Tap, PA Cassier… - Investigational new …, 2021 - Springer
… Phase 2 dose of crenigacestat in combination with other … The maximum-tolerated dose of crenigacestat was 25 mg in … This study demonstrated that crenigacestat combined with …
Number of citations: 19 link.springer.com
S Mancarella, I Gigante, G Serino… - … of Experimental & …, 2022 - jeccr.biomedcentral.com
… of Crenigacestat in PDX models, we evaluated the effect of Crenigacestat treatment on ECM … COL1A1, and COL1A2 was significantly reduced after Crenigacestat treatment (p < 0.01, Fig…
Number of citations: 4 jeccr.biomedcentral.com
G Borthakur, G Martinelli, E Raffoux, P Chevallier… - Cancer, 2021 - Wiley Online Library
… Crenigacestat, being an inhibitor of the Notch pathway, may … In an open-label, phase 1 study, Crenigacestat was tested as … trial designed to evaluate Crenigacestat in combination with …
AA Lobov, NV Boyarskaya, OS Kachanova… - Frontiers in …, 2022 - frontiersin.org
… crenigacestat, but not CB-103, inhibits osteogenic differentiation of VICs without obvious cytotoxicity. Thus, for crenigacestat … The high selectivity of crenigacestat and strong anticalcific …
Number of citations: 4 www.frontiersin.org
T Masaomi, M Joji, A Hiroya, I Koichi… - Investigational New …, 2021 - search.proquest.com
… Crenigacestat was tolerated in Japanese patients but with limited clinical activity. The recommended crenigacestat … , it was demonstrated that crenigacestat has a manageable safety …
Number of citations: 2 search.proquest.com
A Azaro, C Baldini, J Rodon, JC Soria, E Yuen… - Investigational New …, 2021 - Springer
Background Crenigacestat is a potent Notch inhibitor that decreases Notch signaling and its downstream biological effects. Here, we report the results from Part F of study 16F-MC-JJCA …
Number of citations: 11 link.springer.com
E García-Guerrero, LG Rodríguez-Lobato… - …, 2023 - ncbi.nlm.nih.gov
… crenigacestat (10 nM) and analyzed BCMA expression by flow cytometry. We found that crenigacestat … protein expression after treatment with crenigacestat alone and in combination …
Number of citations: 7 www.ncbi.nlm.nih.gov

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